Cas no 676348-43-9 (4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide)

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a heterocyclic carbohydrazide derivative with a pyrazole core structure. Its key functional groups—chloro, methyl, and carbohydrazide—impart reactivity suitable for applications in pharmaceutical and agrochemical synthesis. The compound serves as a versatile intermediate, enabling further derivatization via hydrazide coupling or nucleophilic substitution at the chloro position. Its rigid pyrazole scaffold enhances stability, while the electron-withdrawing chloro group facilitates selective reactions. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules, including potential enzyme inhibitors or antimicrobial agents. High purity grades ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to its hydrazide functionality.
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide structure
676348-43-9 structure
Product Name:4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
CAS No:676348-43-9
MF:C6H9ClN4O
MW:188.614859342575
MDL:MFCD02090990
CID:2951727
PubChem ID:593923
Update Time:2025-05-20

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-氯-1,3-二甲基-1H-吡唑-5-卡巴肼
    • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
    • 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide
    • MLS000696212
    • Pyrazole-5-carbohydrazide, 4-chloro-1,3-dimethyl-
    • HMS2638N11
    • HMS3361L12
    • BBL037330
    • STK301591
    • SMR000333329
    • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide #
    • 4-Chloro-2,5-dimethyl-2H-pyrazole-3-carboxylic acid hydrazide
    • JZTBRQZNXALQSP-UHFFFAOYSA-N
    • RS-0305
    • H22307
    • SB86221
    • 676348-43-9
    • CHEMBL1607448
    • MFCD02090990
    • CS-0240312
    • DTXSID901323802
    • EN300-227727
    • ALBB-002740
    • AKOS000304301
    • MDL: MFCD02090990
    • Inchi: 1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12)
    • InChI Key: JZTBRQZNXALQSP-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=NN(C)C=1C(NN)=O

Computed Properties

  • Exact Mass: 188.0464886Da
  • Monoisotopic Mass: 188.0464886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 72.9

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4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:676348-43-9)4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Order Number:A1171423
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):559.0
Email:sales@amadischem.com

Additional information on 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Introduction to 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS No. 676348-43-9)

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 676348-43-9, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic derivative features a pyrazole core substituted with chloro, methyl, and carbohydrazide functional groups, making it a versatile intermediate for synthesizing biologically active molecules. The unique structural attributes of this compound have garnered attention for its potential applications in drug discovery and material science.

The pyrazole scaffold is a prominent motif in medicinal chemistry due to its prevalence in natural products and pharmaceuticals. Its five-membered ring structure, composed of two nitrogen atoms and three carbon atoms, imparts favorable electronic and steric properties that can modulate biological activity. In 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, the chloro substituent at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl groups at the 1 and 3 positions contribute to steric hindrance and lipophilicity. The carbohydrazide moiety at the 5-position introduces reactivity for condensation reactions, enabling further derivatization into pharmacophores.

Recent advancements in synthetic methodologies have highlighted the utility of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a building block for developing novel therapeutic agents. Researchers have leveraged its reactivity to construct complex molecules with targeted biological functions. For instance, the carbohydrazide group has been employed in forming Schiff bases and hydrazones, which are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The chloro-substituted pyrazole core serves as a scaffold for designing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways.

In the realm of agrochemicals, derivatives of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide have shown promise as herbicides and fungicides. The structural features of this compound contribute to its ability to interact with biological targets in plants, disrupting essential metabolic pathways. For example, modifications of the carbohydrazide group have led to compounds with enhanced efficacy against resistant weed species while maintaining environmental safety profiles. Such developments underscore the importance of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in sustainable agriculture.

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation of dimethylpyrazole followed by hydrazination at the 5-position. Advances in catalytic systems have improved yield and purity, making large-scale production feasible for research and industrial applications. Green chemistry principles have also been integrated into synthetic protocols to minimize waste and energy consumption.

Biological evaluation of 4-Chloro-1,3-dimethyl-1H-pyazolone derivatives has revealed intriguing pharmacological activities. Studies indicate that certain analogs exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair. The structural flexibility of this compound allows for fine-tuning of binding interactions with target proteins, enabling the development of high-affinity inhibitors for therapeutic use. Additionally, its potential as a prodrug has been explored, where it could be converted into active species within biological systems to enhance drug delivery.

The role of computational chemistry in optimizing derivatives of 4-Chloro-1-methyl-methyl-H-pyazole-hydride (CAS No.) has become increasingly prominent. Molecular modeling techniques predict binding affinities and metabolic stability, guiding rational design efforts. Virtual screening platforms have accelerated the identification of lead compounds by simulating interactions with biological targets before experimental validation. This synergy between theory and experiment has streamlined drug discovery pipelines.

In conclusion,4-Chloro-l,l-dimethylel-H-pyazolecarbonyl-hydride (CAS No.) represents a valuable asset in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse functionalization strategies, paving the way for innovative molecular architectures with enhanced biological activity. Continued research into this compound promises further insights into its potential as a therapeutic agent or crop protection chemical.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:676348-43-9)4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
A1171423
Purity:99%
Quantity:5g
Price ($):559.0
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